

Brecanavir (GW640385): A Technical Overview of a Potent HIV-1 Protease Inhibitor

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	Brecanavir
Cat. No.:	B1667775

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Brecanavir (GW640385), a tyrosyl-based arylsulfonamide, emerged as a highly potent, second-generation HIV-1 protease inhibitor.^[1] Its development, a collaborative effort between GlaxoSmithKline and Vertex Pharmaceuticals, was ultimately discontinued in December 2006 due to challenges related to its formulation.^{[2][3]} Despite its discontinuation for clinical use, **Brecanavir** remains a subject of scientific interest due to its remarkable in vitro potency against both wild-type and protease inhibitor-resistant strains of HIV-1. This document provides a comprehensive technical guide to the chemical structure, properties, and reported experimental methodologies related to **Brecanavir**.

Chemical Structure and Properties

Brecanavir is a non-peptidic small molecule with a complex and highly specific chemical architecture designed for optimal binding to the active site of the HIV-1 protease.

IUPAC Name: [(3aS,4R,6aR)-2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-4-yl] N-[(2S,3R)-4-[1,3-benzodioxol-5-ylsulfonyl(2-methylpropyl)amino]-3-hydroxy-1-[4-[(2-methyl-1,3-thiazol-4-yl)methoxy]phenyl]butan-2-yl]carbamate^[1]

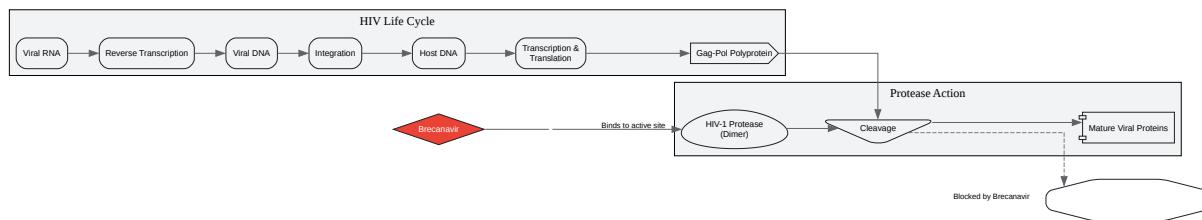
SMILES:CC1=NC(COC2=CC=C(C--INVALID-LINK--O)--INVALID-LINK--CN(S(=O)(C5=CC=C6C(OCO6)=C5)=O)CC(C)C)C=C2)=CS1^[4]

InChI Key: JORVRJNILJXMMG-OLNQLETPSA-N[\[1\]](#)

Physicochemical Properties

A summary of the key physicochemical properties of **Brecanavir** is presented in Table 1. These properties are crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) profile.

Property	Value	Source
Molecular Formula	C33H41N3O10S2	[1] [4]
Molecular Weight	703.82 g/mol	[1] [4]
Appearance	White to off-white solid	[4]
Melting Point	Not reported	
Water Solubility (predicted)	0.0177 mg/mL	DrugBank
logP (predicted)	3.7	DrugBank
pKa (strongest acidic)	13.18	DrugBank
pKa (strongest basic)	2.6	DrugBank


Solubility and Storage

Solvent	Solubility	Notes	Source
DMSO	17.6 mg/mL (25.01 mM)	Requires sonication and warming.	[4]
Storage (Solid)	-20°C, protect from light, stored under nitrogen	[4]	
Storage (in Solvent)	-80°C for 6 months; -20°C for 1 month	Protect from light, stored under nitrogen.	[4]

Mechanism of Action: Inhibition of HIV-1 Protease

Brecanavir functions as a competitive inhibitor of the HIV-1 aspartyl protease, an enzyme critical for the viral life cycle. The HIV-1 protease is responsible for cleaving newly synthesized Gag and Gag-Pol polyproteins into mature, functional viral proteins and enzymes. Inhibition of this process results in the production of immature, non-infectious virions.

The mechanism involves the high-affinity binding of **Brecanavir** to the active site of the protease dimer, mimicking the transition state of the natural substrate. This binding is characterized by a network of hydrogen bonds and hydrophobic interactions with key amino acid residues in the active site.

[Click to download full resolution via product page](#)

Caption: Mechanism of Action of **Brecanavir** on the HIV-1 Life Cycle.

Experimental Protocols

Synthesis of Brecanavir (GW640385)

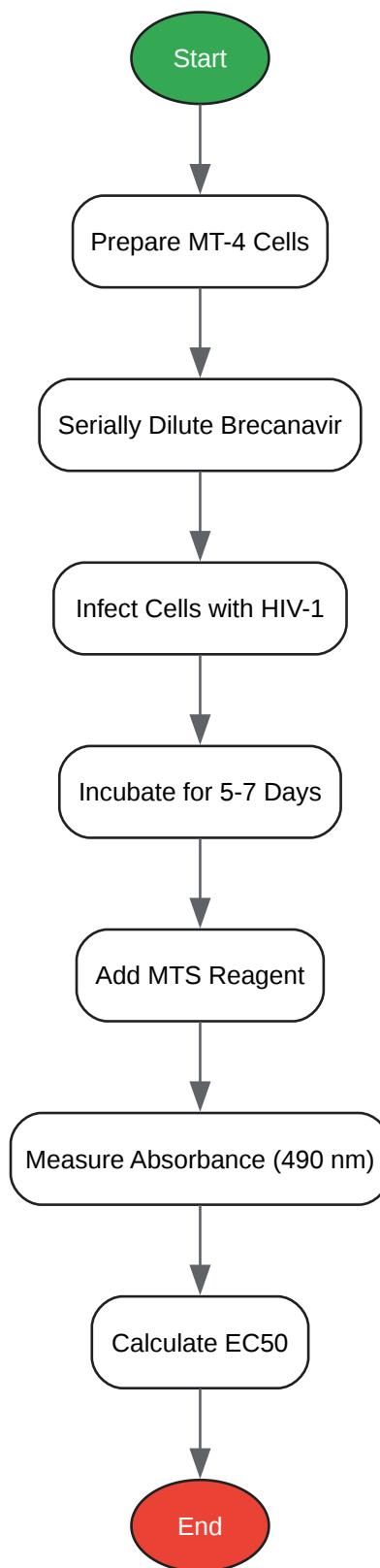
A detailed, publicly available, step-by-step synthesis protocol for **Brecanavir** is not readily found in the scientific literature, which is common for compounds developed within the pharmaceutical industry. However, a publication detailing the synthesis of highly deuterated analogs of **Brecanavir** provides significant insights into the potential synthetic route. The

synthesis is complex, involving multiple steps to construct the core structure and introduce the various functional groups. Researchers interested in the synthesis should refer to the work by Velthuisen et al. (2013) in the European Journal of Medicinal Chemistry for foundational methodologies.

In Vitro Antiviral Activity Assay (MT-4 Cell Assay)

The following is a generalized protocol for determining the in vitro antiviral efficacy of **Brecanavir** based on published studies.

Objective: To determine the 50% effective concentration (EC50) of **Brecanavir** required to inhibit HIV-1 replication in a cell-based assay.


Materials:

- MT-4 cells (a human T-cell leukemia cell line)
- HIV-1 viral stock (e.g., strain IIIB or HXB2)
- **Brecanavir** (GW640385) stock solution (in DMSO)
- RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin, and streptomycin
- 96-well microtiter plates
- MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent
- Microplate reader

Procedure:

- **Cell Preparation:** Culture MT-4 cells in RPMI 1640 medium. On the day of the assay, harvest exponentially growing cells and adjust the cell density.
- **Compound Dilution:** Prepare serial dilutions of **Brecanavir** in culture medium in a 96-well plate. Include a "no drug" control (virus control) and a "no virus" control (cell control).

- Infection: Add a predetermined amount of HIV-1 viral stock to the wells containing the diluted compound and to the virus control wells. Do not add virus to the cell control wells.
- Incubation: Incubate the plates for 5-7 days at 37°C in a humidified atmosphere with 5% CO₂ to allow for viral replication and the induction of cytopathic effects.
- Cell Viability Measurement:
 - Add MTS reagent to each well.
 - Incubate for 1-4 hours at 37°C. The viable cells will reduce the MTS to a formazan product, resulting in a color change.
 - Measure the absorbance at 490 nm using a microplate reader.
- Data Analysis:
 - Calculate the percentage of cell viability for each drug concentration relative to the cell and virus controls.
 - The EC₅₀ value is determined by plotting the percentage of inhibition against the drug concentration and fitting the data to a sigmoidal dose-response curve.

[Click to download full resolution via product page](#)

Caption: Experimental Workflow for the In Vitro Antiviral Assay.

Pharmacokinetic Studies in Animal Models

Detailed protocols for the in vivo pharmacokinetic studies of **Brecanavir** are not extensively published. However, standard procedures for evaluating the pharmacokinetics of HIV protease inhibitors in animal models (e.g., rats, dogs) typically involve the following steps:

- Animal Dosing: Administration of **Brecanavir** to the animal model via the desired route (e.g., oral gavage, intravenous injection).
- Blood Sampling: Collection of blood samples at multiple time points post-dosing.
- Plasma Preparation: Separation of plasma from the blood samples.
- Drug Concentration Analysis: Quantification of **Brecanavir** concentrations in the plasma samples using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS).
- Pharmacokinetic Parameter Calculation: Determination of key pharmacokinetic parameters, including:
 - Maximum plasma concentration (C_{max})
 - Time to reach maximum plasma concentration (T_{max})
 - Area under the plasma concentration-time curve (AUC)
 - Elimination half-life (t_{1/2})
 - Clearance (CL)
 - Volume of distribution (V_d)

In Vitro Efficacy and Resistance Profile

Brecanavir demonstrated exceptional potency in in vitro assays, with EC₅₀ values in the sub-nanomolar to low nanomolar range against wild-type HIV-1.^[1] A key advantage of **Brecanavir** was its activity against a broad panel of HIV-1 isolates that were resistant to other protease inhibitors.

Parameter	Value	Cell Line	Virus Strain	Source
EC50 (Wild-Type)	0.2 - 0.53 nM	MT-4	HIV-1 IIIB, HXB2	[1]
Protein Binding Shift	5.2-fold increase in EC50 in 40% human serum	MT-4	HIV-1 HXB2	

Conclusion

Brecanavir (GW640385) represents a significant achievement in structure-based drug design, resulting in an HIV-1 protease inhibitor with outstanding in vitro potency and a favorable resistance profile. While formulation challenges ultimately halted its clinical development, the extensive preclinical data and the chemical scaffold of **Brecanavir** continue to be of high value to researchers in the field of antiretroviral drug discovery. The information presented in this technical guide provides a detailed resource for understanding the chemical, biological, and experimental aspects of this potent antiviral compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Discovery and development of HIV-protease inhibitors - Wikipedia [en.wikipedia.org]
- 2. abcam.cn [abcam.cn]
- 3. Synthesis and pharmacokinetic profile of highly deuterated brecanavir analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the HIV Life Cycle? Antiretroviral Drugs Target Stages [healthline.com]
- To cite this document: BenchChem. [Brecanavir (GW640385): A Technical Overview of a Potent HIV-1 Protease Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1667775#brecanavir-gw640385-chemical-structure-and-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com